N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
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Overview
Description
N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one with suitable sulfonyl chlorides under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Scientific Research Applications
N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound may also interfere with cellular signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Known for its anticancer properties.
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits strong inhibitory activity towards specific enzymes.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O4S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-2-22-10-14-17-18-15(23-14)16-13(19)8-9-24(20,21)11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) |
InChI Key |
NTGALOKUJNCGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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